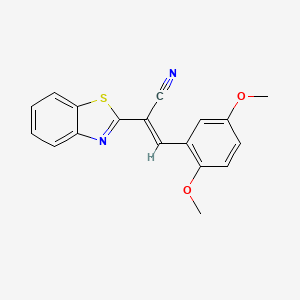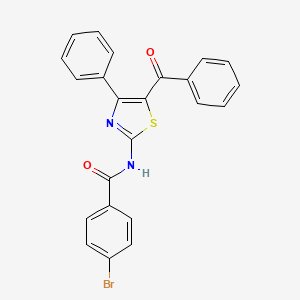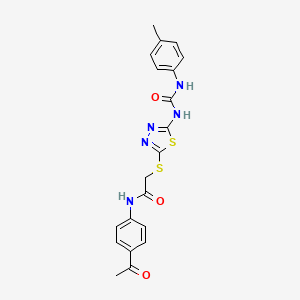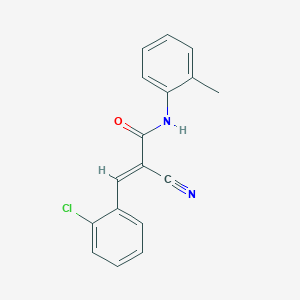
2-bromo-N-(2-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(2-ethoxyphenyl)acetamide is an organic compound with the molecular formula C10H12BrNO2 . It has an average mass of 258.112 Da and a monoisotopic mass of 257.005127 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom attached to an acetamide group, which is further connected to a phenyl ring with an ethoxy substituent .Aplicaciones Científicas De Investigación
Cytotoxic and Anti-inflammatory Applications
- Novel derivatives of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and N-(1-(4-methoxyphenyl)ethyl)-2-phenoxyacetamide, containing a 2-phenoxy-N-(1-phenylethyl)acetamide nucleus, have been synthesized and evaluated for their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. Certain compounds in this series, specifically 3a, 3c, 3g, and 3h, demonstrated activities comparable to standard drugs, highlighting the presence of bromo, tert-butyl, and nitro groups as influential for these properties (Rani, Pal, Hegde, & Hashim, 2016).
Synthesis and Characterization for Receptor Binding
- The synthesis of N-[2-(2-bromo-5-methoxy-1H-indol-3-yl)ethyl]-acetamide (2-bromomelatonin) was achieved, demonstrating its high binding affinity to melatonin receptors. This compound showed potent agonist behavior, suggesting its utility in physiological studies and potential applications in modulating receptor activity (Duranti et al., 1992).
Antimicrobial and Antifungal Activities
- Research on newer Schiff bases and Thiazolidinone derivatives, including compounds such as 2-(4-bromo-3-methylphenoxy)acetate, has shown promising antimicrobial and antifungal activities. These compounds' structural properties and activity profiles suggest potential applications in combating microbial and fungal infections (Fuloria, Fuloria, & Gupta, 2014).
Synthesis and Biological Assessment for Antimicrobial Activity
- The microwave-assisted synthesis of 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide and its derivatives has shown antimicrobial activity against various bacterial strains and fungal species. Some derivatives demonstrated selective high inhibitory effects, suggesting their potential use in antimicrobial applications (Ghazzali, El‐Faham, Abdel-Megeed, & Al-farhan, 2012).
In Vivo Metabolism and Pharmacological Evaluation
- Studies on the metabolism of similar compounds, like 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, revealed the identification of various metabolites. This research provides insight into metabolic pathways and potential pharmacological implications of related bromo- and methoxy-substituted compounds (Kanamori et al., 2002).
Natural Antioxidants from Marine Sources
- New nitrogen-containing bromophenols isolated from marine red algae, similar in structure to 2-bromo-N-(2-ethoxyphenyl)acetamide, exhibited potent radical scavenging activity. These findings suggest potential applications in food and pharmaceutical industries as natural antioxidants (Li, Li, Gloer, & Wang, 2012).
Propiedades
IUPAC Name |
2-bromo-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-2-14-9-6-4-3-5-8(9)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYMBHOWOKTSQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)acetate](/img/structure/B2726640.png)





![2-{4-[6-(Hydroxymethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-ol](/img/structure/B2726650.png)
![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indazole](/img/structure/B2726651.png)
![(Z)-ethyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2726654.png)

![3-(4-ethoxyphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![(E)-ethyl 6-ethyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2726658.png)